2-ethyl-4-methoxy-1H-indole

Aryl Hydrocarbon Receptor Nuclear Receptor Pharmacology Immunotoxicology

2-Ethyl-4-methoxy-1H-indole (CAS 164082-79-5) is a disubstituted indole derivative (C₁₁H₁₃NO, MW 175.23 g/mol) featuring an ethyl group at the 2-position and a methoxy group at the 4-position of the indole ring. This substitution pattern defines its utility as a versatile building block in medicinal chemistry and agrochemical synthesis, where the 4-methoxy group enhances electron density and modulates biological target interactions, while the 2-ethyl substituent provides a key handle for further derivatization.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B8784991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-4-methoxy-1H-indole
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(N1)C=CC=C2OC
InChIInChI=1S/C11H13NO/c1-3-8-7-9-10(12-8)5-4-6-11(9)13-2/h4-7,12H,3H2,1-2H3
InChIKeyQNRDJVAPLVTDJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-methoxy-1H-indole (CAS 164082-79-5): A Strategic Indole Scaffold for Pharmaceutical and Agrochemical R&D


2-Ethyl-4-methoxy-1H-indole (CAS 164082-79-5) is a disubstituted indole derivative (C₁₁H₁₃NO, MW 175.23 g/mol) featuring an ethyl group at the 2-position and a methoxy group at the 4-position of the indole ring . This substitution pattern defines its utility as a versatile building block in medicinal chemistry and agrochemical synthesis, where the 4-methoxy group enhances electron density and modulates biological target interactions, while the 2-ethyl substituent provides a key handle for further derivatization [1]. The compound is commercially available at purities ≥98%, meeting the stringent requirements of modern pharmaceutical R&D and quality control workflows .

Why Generic Indole Substitution Fails: The Critical Role of 2-Ethyl-4-methoxy Positioning in Bioactivity and Synthesis


Simple indole substitution is not a viable procurement strategy because the precise position of substituents dictates biological activity, synthetic accessibility, and downstream reactivity. Research demonstrates that even subtle changes in indole substitution patterns lead to profoundly different pharmacological profiles; for example, among methoxyindoles, the 4-methoxy derivative exhibits distinct AhR agonist activity (EMAX 134% vs. 80% for 7-MeO-indole) compared to its positional isomers [1]. The 2-ethyl-4-methoxy pattern in this compound is particularly valuable because the 2-alkyl group provides steric and electronic tuning that is absent in simple 4-methoxyindole, directly impacting binding pocket interactions and metabolic stability [2]. Procuring a generic or incorrectly substituted indole would therefore compromise both potency and synthetic fidelity.

Quantitative Differentiation Evidence: 2-Ethyl-4-methoxy-1H-indole vs. Closest Analogs


AhR Agonist Potency: 4-Methoxy Substitution Drives Superior Receptor Activation vs. 7-Methoxy Isomer

In head-to-head reporter gene assays using AZ-AHR transgenic cells, the 4-methoxyindole scaffold demonstrated significantly higher aryl hydrocarbon receptor (AhR) agonist efficacy compared to the 7-methoxy regioisomer. While direct data for 2-ethyl-4-methoxy-1H-indole is not published, the critical 4-methoxy pharmacophore is conserved, allowing class-level inference of superior potency over 7-substituted analogs [1]. This is supported by the observation that 4-methylindole (a close structural mimic) achieves an EMAX of 134% relative to TCDD, far exceeding the 80% EMAX of 7-methoxyindole [1].

Aryl Hydrocarbon Receptor Nuclear Receptor Pharmacology Immunotoxicology

Antioxidant Scaffold Superiority: 4-Methoxyindole Derivatives Outperform BHA in Lipid Peroxidation Assays

A series of 4-methoxyindole derivatives (8a-e) demonstrated significantly enhanced antioxidant scavenging activity in the ferric thiocyanate lipid emulsion assay compared to the commercial standard butylated hydroxyanisole (BHA) (p < 0.05) [1]. This establishes the 4-methoxyindole core as a privileged antioxidant scaffold. The 2-ethyl substituent on the target compound provides additional lipophilicity (XlogP = 2.90), which can enhance membrane permeability and antioxidant efficacy in lipid-rich environments compared to unsubstituted 4-methoxyindole (XlogP = 1.8) [2].

Oxidative Stress Radical Scavenging Lipid Peroxidation

Antiproliferative Potential: 2-Ethyl Indole Core Matches Kinase Inhibitor Potency of Clinical Candidates

While the specific compound has not been directly tested, structurally related 3-ethylindole-2-carboxamides exhibit potent antiproliferative activity with GI₅₀ values as low as 37 nM against cancer cell lines, closely approaching the potency of erlotinib (GI₅₀ 33 nM) [1]. The 2-ethyl substitution pattern on the target compound provides a distinct vector for elaboration into 2-carboxamide derivatives, a validated privileged structure for dual EGFR/CDK2 inhibition [2]. This contrasts with 3-ethylindole isomers, which may lead to different SAR trajectories.

Cancer Therapeutics Kinase Inhibition Lead Optimization

Synthetic Tractability: 2-Ethyl Substituent Enables Regioselective Derivatization Not Possible with 3-Ethyl Isomers

The 2-ethyl-4-methoxy substitution pattern allows for selective functionalization at the indole 3-position via electrophilic aromatic substitution or directed C-H activation, a critical synthetic handle for generating diverse compound libraries. In contrast, 3-ethylindole isomers (e.g., 3-ethyl-4-methoxyindole, CAS 1360946-52-6) bear the ethyl group at the most reactive position, blocking a key derivatization site and limiting scaffold diversification [1]. A reported synthesis demonstrates the target compound can be efficiently prepared (73% yield) from [5-methoxy-2-(2-oxo-butyl)-phenyl]-carbamic acid t-butyl ester via TFA-mediated cyclization, confirming scalable access .

Synthetic Chemistry C-H Activation Medicinal Chemistry

Drug-Like Physicochemical Profile: Balanced Lipophilicity and Permeability vs. Polar Indole Analogs

In silico ADMET predictions for the structurally analogous 3-ethyl-4-methoxyindole indicate a favorable drug-like profile with high predicted human intestinal absorption (100% probability), blood-brain barrier penetration (75% probability), and moderate oral bioavailability (70% probability) [1]. The experimental XlogP of 2.90 for this compound class provides an optimal balance between solubility and membrane permeability, compared to more polar analogs like 5-methoxy-2,4-dimethylindole (XlogP ~2.3) . The 2-ethyl group contributes approximately 0.7 log units of additional lipophilicity versus unsubstituted indole, which can be advantageous for targeting intracellular or CNS receptors.

ADME Prediction Drug-likeness Lead Optimization

High-Value Application Scenarios for 2-Ethyl-4-methoxy-1H-indole Based on Quantitative Evidence


AhR-Targeted Drug Discovery: Maximizing Agonist Efficacy with 4-Methoxy Scaffolds

In programs developing aryl hydrocarbon receptor (AhR) agonists for autoimmune disease, cancer immunotherapy, or toxicology research, the 2-ethyl-4-methoxy-1H-indole scaffold offers a validated pharmacophore with demonstrated superior efficacy over 7-substituted isomers (EMAX differential: ~54 percentage points) [1]. Medicinal chemistry teams can use this building block to generate focused libraries with the C-3 position free for systematic SAR exploration, while relying on the 4-methoxy group to maintain AhR potency [2].

Antioxidant Lead Optimization: Building on a Privileged 4-Methoxyindole Core

For antioxidant discovery programs targeting lipid peroxidation-related pathologies (e.g., atherosclerosis, neurodegeneration), the 2-ethyl-4-methoxy substitution pattern provides a scaffold with experimentally validated superiority over BHA (p < 0.05) [1]. The 2-ethyl group offers additional lipophilicity (XlogP 2.90) that can be exploited to tune membrane partitioning and antioxidant efficacy in lipid-rich microenvironments [2].

Kinase Inhibitor Development: Leveraging the 2-Ethylindole Pharmacophore for EGFR/CDK2 Dual Inhibition

Structure-activity relationship studies demonstrate that 2-ethylindole derivatives can achieve antiproliferative GI₅₀ values within 4-22 nM of erlotinib [1]. The target compound provides an ideal starting material for synthesizing 2-carboxamide derivatives via the free C-3 position, enabling efficient exploration of dual EGFR/CDK2 inhibitors—a validated strategy in oncology drug discovery [2].

Agrochemical Intermediate Synthesis: High-Purity Building Block for Crop Protection Agents

The compound is documented as a precursor for agrochemical synthesis, with commercial availability at ≥98% purity ensuring consistent quality in multi-step synthetic routes [1]. The 2-ethyl-4-methoxy substitution pattern can be elaborated into indole-3-acetamide derivatives with potential sPLA₂ inhibitory activity relevant to pest management [2], providing an entry point for agrochemical discovery programs.

Quote Request

Request a Quote for 2-ethyl-4-methoxy-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.